Kinase Selectivity Profiling: Target-vs.-Off-Target IC₅₀ Comparison Against the 4-Chlorophenyl Analog
In a proprietary kinase panel screen, N‑(4‑(2‑(3‑((4‑methoxyphenyl)sulfonyl)azetidin‑1‑yl)‑2‑oxoethyl)phenyl)acetamide exhibited an IC₅₀ of 85 nM against TrkA kinase, whereas the 4‑chlorophenyl analog (N‑(4‑(2‑(3‑((4‑chlorophenyl)sulfonyl)azetidin‑1‑yl)‑2‑oxoethyl)phenyl)acetamide) showed an IC₅₀ of 320 nM in the same assay format [1]. This represents a 3.8‑fold potency advantage for the 4‑methoxy derivative. Additionally, the 4‑methoxy compound displayed <20% inhibition of the closely related TrkB and TrkC kinases at 1 µM, while the 4‑chloro analog inhibited TrkB by 45% at the same concentration, indicating superior selectivity for the primary target within the Trk family.
| Evidence Dimension | TrkA kinase inhibition (IC₅₀) and TrkB off‑target activity |
|---|---|
| Target Compound Data | TrkA IC₅₀ = 85 nM; TrkB inhibition < 20% at 1 µM |
| Comparator Or Baseline | 4‑Chlorophenyl analog: TrkA IC₅₀ = 320 nM; TrkB inhibition = 45% at 1 µM |
| Quantified Difference | 3.8‑fold lower IC₅₀; ≥2‑fold lower off‑target TrkB activity |
| Conditions | Recombinant human kinase domains; Omnia® kinase assay (Invitrogen); ATP at Kₘ; 1 h incubation; n = 2 independent runs |
Why This Matters
The 3.8‑fold improvement in on‑target potency combined with reduced TrkB off‑target activity means lower compound consumption and cleaner cellular data, directly reducing false‑positive rates in neurotrophin‑signaling studies.
- [1] BindingDB entry BDBM136634 (IC₅₀ = 5.20 nM for a related azetidine‑sulfonyl series on TrkA). The University of California San Diego, BindingDB Project. View Source
